- A Concise Total Synthesis of (+)-Pancratistatin from D-Glucose Featuring the Henry ReactionAsian Journal of Organic Chemistry, 2013, 2(4), 299-302,
Cas no 96203-70-2 (Pancratistatin)

Pancratistatin structure
상품 이름:Pancratistatin
Pancratistatin 화학적 및 물리적 성질
이름 및 식별자
-
- Pancratistatin
- (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
- Pancuronium Bromide
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (ACI)
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]- (ZCI)
- (+)-Pancratistatin
- NSC 349156
- Pancratistatine
- NSC-349156
- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta))-
- NCI60_003105
- Q7130395
- 96203-70-2
- CHEBI:7906
- SMP1_000217
- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
- DTXSID501315881
- 4GUM4B7K5B
- NSC349156
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one
- UNII-4GUM4B7K5B
- MLS002701837
- VREZDOWOLGNDPW-ALTGWBOUSA-N
- B844009K070
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
- NS00126096
- CHEMBL419335
- [1,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-,
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta)]-
- SCHEMBL93612
- C08535
- HY-102010
- CS-0022453
- SMR001565430
- GLXC-02877
- DA-56579
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; [1R-(1a,2ss,3a,4a,4aa,11bss)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; (+)-Pancratistatin; NSC 349156; Pancratistatine
-
- 인치: 1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1
- InChIKey: VREZDOWOLGNDPW-ALTGWBOUSA-N
- 미소: O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H]2[C@H]1C1C=C3OCOC3=C(O)C=1C(N2)=O
계산된 속성
- 정밀분자량: 325.08
- 동위원소 질량: 325.08
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 6
- 수소 결합 수용체 수량: 8
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 0
- 복잡도: 503
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 6
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -1.6
- 토폴로지 분자 극성 표면적: 149A^2
실험적 성질
- 밀도: 1.824
- 비등점: 661.426°C at 760 mmHg
- 플래시 포인트: 353.818°C
- 굴절률: 1.752
- PSA: 148.71000
- LogP: -1.89750
Pancratistatin 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | P173600-2.5mg |
Pancratistatin |
96203-70-2 | 2.5mg |
$ 804.00 | 2023-09-06 | ||
TRC | P173600-5mg |
Pancratistatin |
96203-70-2 | 5mg |
$ 1384.00 | 2023-09-06 | ||
TRC | P173600-.5mg |
Pancratistatin |
96203-70-2 | 5mg |
$178.00 | 2023-05-17 | ||
MedChemExpress | HY-102010-1mg |
Pancratistatin |
96203-70-2 | 1mg |
¥7000 | 2024-07-20 | ||
TRC | P173600-0.5mg |
Pancratistatin |
96203-70-2 | 0.5mg |
$ 145.00 | 2022-06-03 | ||
A2B Chem LLC | AY10075-2mg |
Pancratistatin |
96203-70-2 | ≥98% | 2mg |
$1177.00 | 2024-07-18 | |
A2B Chem LLC | AY10075-5mg |
Pancratistatin |
96203-70-2 | 5mg |
$1366.00 | 2023-12-29 | ||
A2B Chem LLC | AY10075-2.5mg |
Pancratistatin |
96203-70-2 | 2.5mg |
$844.00 | 2023-12-29 |
Pancratistatin 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Dowex 50W-X8
1.2 Reagents: Dowex 50W-X8
참조
합성회로 2
반응 조건
1.1 Catalysts: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt
참조
- Synthesis of aminocyclitol pancratistatin derivatives via metal catalyzed de-aromative 1,2-carbo-amination, United States, , ,
합성회로 3
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol
참조
- Antineoplastic Agents. 450. Synthesis of (+)-Pancreatistatin from (+)-Narciclasine as RelayJournal of Organic Chemistry, 2001, 66(8), 2583-2587,
합성회로 4
반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C; 25 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
참조
- Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of BenzeneJournal of the American Chemical Society, 2019, 141(1), 657-670,
합성회로 5
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ; 2 h, rt
참조
- Convergent Synthesis of Pancratistatin from Piperonal and XyloseEuropean Journal of Organic Chemistry, 2009, (27), 4666-4673,
합성회로 6
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C
1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C
참조
- Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived NitroalkeneOrganic Letters, 2017, 19(11), 2985-2988,
합성회로 7
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate
참조
- First Total Synthesis of (+)-Pancratistatin: An Unusual Set of ProblemsJournal of the American Chemical Society, 1995, 117(12), 3643-4,
합성회로 8
반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Acetic acid ; neutralized
1.2 Reagents: Acetic acid ; neutralized
참조
- Enantioselective Synthesis of Protected Nitrocyclohexitols with Five Stereocenters. Total Synthesis of (+)-PancratistatinJournal of Organic Chemistry, 2012, 77(24), 11377-11382,
합성회로 9
반응 조건
1.1 Reagents: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
참조
- Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of BenzeneJournal of the American Chemical Society, 2017, 139(44), 15656-15659,
합성회로 10
반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation and functionalization of isocarbostyril alkaloids as anticancer agents, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
1.1 Reagents: Lithium iodide Solvents: Dimethylformamide
참조
- Asymmetric Total Synthesis of (+)-PancratistatinJournal of the American Chemical Society, 1995, 117(40), 10143-4,
합성회로 12
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol
참조
- Synthesis of pancratistatin, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, -78 °C → 0 °C
1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C
1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C
참조
- A concise synthesis of (+)-pancratistatin using pinitol as a chiral building blockTetrahedron Letters, 2006, 47(22), 3707-3710,
Pancratistatin Raw materials
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4-tetrakis[(trimethylsilyl)oxy][1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- (1R,2R,3S,4S,4aR,11bR)-1-(Benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4,7-tetrahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4-tetrahydroxy-5-[(4-methylphenyl)sulfonyl]-7-(phenylmethoxy)-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1-(benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4-trihydroxy-7-methoxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-
- (3aS,3bR,10bR,11R,12R,12aS)-3b,4,10b,11,12,12a-Hexahydro-12-methoxy-6-(methoxymethoxy)-4-(methoxymethyl)-2,2-dimethyl-11-(sulfooxy)bis[1,3]dioxolo[4,5-c:4′,5′-j]phenanthridin-5(3aH)-one
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,3,4-trihydroxy-2,7-bis(phenylmethoxy)[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
Pancratistatin Preparation Products
Pancratistatin 관련 문헌
-
Olaia Nieto-García,Hugo Lago-Santomé,Fernando Cagide-Fagín,Juan Carlos Ortiz-Lara,Ricardo Alonso Org. Biomol. Chem. 2012 10 825
-
Olaia Nieto-García,Ricardo Alonso Org. Biomol. Chem. 2013 11 515
-
Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462
-
Juan Carlos Ortiz,Lidia Ozores,Fernando Cagide-Fagín,Ricardo Alonso Chem. Commun. 2006 4239
-
5. Isolation and structure of pancratistatinGeorge R. Pettit,Venkatswamy Gaddamidi,Gordon M. Cragg,Delbert L. Herald,Yoneo Sagawa J. Chem. Soc. Chem. Commun. 1984 1693
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